molecular formula C18H16FN7O B10936361 5-(4-fluorophenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10936361
M. Wt: 365.4 g/mol
InChI Key: DTEJQJJOCWEMQW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, an isopropyl-substituted pyrazole ring, and a triazolopyrimidine core

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives.

    Synthesis of the Triazolopyrimidine Core: The triazolopyrimidine core is formed by cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the fluorophenyl group and the isopropyl-substituted pyrazole ring to the triazolopyrimidine core under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and conditions used .

Scientific Research Applications

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide include other triazolopyrimidine derivatives and fluorophenyl-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and substituents. The uniqueness of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide lies in its specific combination of a fluorophenyl group, an isopropyl-substituted pyrazole ring, and a triazolopyrimidine core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H16FN7O

Molecular Weight

365.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(1-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H16FN7O/c1-11(2)25-8-7-16(24-25)23-17(27)15-9-14(12-3-5-13(19)6-4-12)22-18-20-10-21-26(15)18/h3-11H,1-2H3,(H,23,24,27)

InChI Key

DTEJQJJOCWEMQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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